N6-Ethyl-D,L-lysine Dihydrobromide
Description
Properties
Molecular Formula |
C₈H₂₀Br₂O₂N₂ |
|---|---|
Molecular Weight |
336.06 |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N6-Ethyl-D,L-lysine Dihydrobromide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Proton NMR (¹H-NMR) for Structural Elucidation
The α-proton (Hα) of the lysine (B10760008) backbone is expected to resonate as a triplet, coupled to the two β-protons. The protons of the ethyl group will appear as a quartet for the methylene (B1212753) group (-CH2-) adjacent to the nitrogen and a triplet for the methyl group (-CH3). The chemical shifts in a D₂O solvent are predicted based on data from similar N-alkylated lysine derivatives.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound in D₂O
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Hα | ~3.7-3.8 | t | J ≈ 6.5 |
| Hβ | ~1.8-2.0 | m | - |
| Hγ | ~1.4-1.6 | m | - |
| Hδ | ~1.6-1.8 | m | - |
| Hε | ~3.0-3.2 | t | J ≈ 7.5 |
| Ethyl -CH₂- | ~3.1-3.3 | q | J ≈ 7.3 |
| Ethyl -CH₃ | ~1.2-1.4 | t | J ≈ 7.3 |
Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. 'm' denotes a multiplet.
Carbon NMR (¹³C-NMR) for Backbone and Side Chain Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and chemical environment.
The carbonyl carbon (C=O) of the carboxylic acid group is expected to be the most downfield signal. The α-carbon (Cα), bonded to the amino group, will also have a characteristic chemical shift. The carbons of the lysine side chain and the N-ethyl group will resonate at higher fields.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound in D₂O
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~175-178 |
| Cα | ~55-57 |
| Cβ | ~30-32 |
| Cγ | ~22-24 |
| Cδ | ~28-30 |
| Cε | ~48-50 |
| Ethyl -CH₂- | ~40-42 |
| Ethyl -CH₃ | ~12-14 |
Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For this compound, COSY would show correlations between Hα and Hβ, Hβ and Hγ, and so on along the lysine backbone. It would also confirm the coupling between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the signal for Cα would correlate with the signal for Hα.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl group) and for connecting different parts of the molecule. For instance, correlations between the ethyl group protons and Cε would definitively confirm the position of ethylation.
Investigation of Stereochemistry via Chiral NMR Reagents
Since the starting material is a D,L-racemic mixture, investigating the stereochemistry at the α-carbon is of interest. Chiral NMR reagents, also known as chiral solvating agents or chiral derivatizing agents, can be used to differentiate the two enantiomers. Upon addition of a chiral reagent, the enantiomers form diastereomeric complexes that are non-equivalent in the NMR spectrometer. This results in the splitting of NMR signals, allowing for the potential quantification of the enantiomeric ratio.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of N6-Ethyl-D,L-lysine. This allows for the determination of its elemental formula, which is a critical step in confirming the compound's identity. The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).
For the monoprotonated molecule of N6-Ethyl-lysine ([M+H]⁺), the expected exact mass can be calculated and compared with the experimentally determined value.
Table 3: Predicted High-Resolution Mass Spectrometry Data for N6-Ethyl-lysine
| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| N6-Ethyl-lysine | C₈H₁₈N₂O₂ | 175.1441 |
Note: The calculated mass is for the free base. The dihydrobromide salt would dissociate in the mass spectrometer.
The high accuracy of HRMS allows for the confident differentiation of N6-Ethyl-D,L-lysine from other compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment for this compound, the molecule would first be ionized, likely using electrospray ionization (ESI), to form the protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID) to generate a series of product ions, which are characteristic of the molecule's structure.
Neutral loss of water (H₂O) from the carboxylic acid group.
Neutral loss of ammonia (B1221849) (NH₃) from the α-amino group.
Loss of the entire side chain through cleavage at the α-carbon.
Characteristic fragmentation of the ethylated amino group on the side chain.
A significant diagnostic ion would be the immonium ion of the ethylated lysine, which can help to confirm the presence and location of the ethyl group. nih.gov The precise masses of the precursor and product ions would be used to confirm the elemental composition at each stage of fragmentation.
Table 1: Predicted MS/MS Fragmentation of N6-Ethyl-D,L-lysine [M+H]⁺
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Probable Neutral Loss |
| [M+H]⁺ | [M+H - H₂O]⁺ | Water (H₂O) |
| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia (NH₃) |
| [M+H]⁺ | [M+H - H₂O - CO]⁺ | Water and Carbon Monoxide |
| [M+H]⁺ | Iminium ion of ethyllysine | Remainder of the molecule |
Application in Mixture Analysis and Purity Assessment
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of compounds in complex mixtures and for the assessment of purity. nih.gov An LC-MS/MS method for this compound would involve developing a chromatographic method, likely reverse-phase HPLC, to separate the target compound from any impurities or other components in the sample.
The separated components would then be introduced into the mass spectrometer. By operating the mass spectrometer in selected reaction monitoring (SRM) mode, specific precursor-to-product ion transitions for this compound can be monitored. nih.gov This provides a high degree of selectivity and sensitivity, allowing for accurate quantification and purity determination even in complex biological matrices. nih.gov
Potential impurities that could be identified and quantified using this method include unreacted starting materials (D,L-lysine), over-ethylated products (N6,N6-diethyl-D,L-lysine), or by-products from the synthesis. The high resolution and accuracy of modern mass spectrometers can aid in the identification of unknown impurities.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on their characteristic vibrations. The IR spectrum of this compound would exhibit absorption bands corresponding to the various functional groups within its structure. The presence of the dihydrobromide salt means that the amino groups will be protonated (as ammonium (B1175870) hydrobromide) and the carboxylic acid will be in its protonated form.
While a specific spectrum for this compound is not available, the expected characteristic absorption bands are detailed in the table below.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| N-H (Ammonium) | 3200 - 2800 (broad) | Stretching |
| C-H (Alkyl) | 2960 - 2850 | Stretching |
| C=O (Carboxylic Acid) | 1730 - 1700 | Stretching |
| N-H (Ammonium) | 1600 - 1500 | Bending |
| C-N | 1250 - 1020 | Stretching |
The broadness of the O-H and N-H stretching bands is due to extensive hydrogen bonding in the solid state.
Circular Dichroism (CD) Spectroscopy for Chiral Conformation Studies
Circular dichroism (CD) spectroscopy is an essential technique for studying the stereochemistry and secondary structure of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. However, this compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.
As a result, a solution of this compound is expected to be CD-inactive . The CD signal from the L-enantiomer will be equal in magnitude and opposite in sign to the signal from the D-enantiomer, resulting in a net CD signal of zero across all wavelengths.
For comparison, the CD spectrum of a pure enantiomer, such as poly(L-lysine), shows characteristic signals that depend on its conformation (e.g., alpha-helix, beta-sheet, or random coil). nih.gov For instance, poly(L-lysine) in a random coil conformation exhibits a strong negative band near 198 nm. nih.gov The absence of a CD signal for this compound would be a confirmation of its racemic nature.
X-ray Crystallography of this compound or its Complexes
Currently, there are no publicly available crystal structures for this compound. However, based on the known crystal structures of L-lysine and its complexes, some structural features can be anticipated. nih.govnih.gov In the solid state, the molecule would exist as a zwitterion, with a protonated α-amino group, a deprotonated carboxylate group, and a protonated ε-amino group, with bromide ions balancing the charge.
The crystal structure of this compound would be characterized by an extensive network of hydrogen bonds. nih.govnih.gov The protonated α-amino and ε-amino groups would act as hydrogen bond donors, while the carboxylate group and the bromide ions would serve as hydrogen bond acceptors.
These hydrogen bonds would link the molecules together in a specific three-dimensional lattice. The packing of the D- and L-enantiomers within the crystal lattice can occur in several ways, such as forming a racemic compound (with D and L molecules in a regular arrangement within the same unit cell) or a conglomerate (a mechanical mixture of separate D and L crystals). The specific packing arrangement would have a significant impact on the physical properties of the crystal, such as its density and melting point. The study of L-lysine and its hydrates has shown a strong propensity for the formation of complex hydrogen-bonded networks. ucl.ac.uk
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N6-Ethyl-D,L-lysine, these simulations are crucial for understanding its potential as a ligand for various enzymes and receptors.
Molecular docking simulations are instrumental in predicting how N6-Ethyl-D,L-lysine Dihydrobromide might interact with the binding sites of proteins. These simulations position the ligand within the active or allosteric site of a target protein, exploring various translational, rotational, and conformational possibilities. The resulting poses are then scored based on the predicted binding energy.
The prediction of binding modes is not solely dependent on the ligand. The accuracy of these predictions relies heavily on the quality of the protein's structural model, with experimentally determined structures yielding more reliable results than predicted models. elifesciences.orgelifesciences.org For novel targets where experimental structures are unavailable, homology modeling can provide a starting point, though the resulting docking poses should be interpreted with caution.
Table 1: Illustrative Predicted Binding Modes of N6-Ethyl-D,L-lysine with a Hypothetical Kinase
| Binding Site Residue | Interaction Type with N6-Ethyl-D,L-lysine | Predicted Distance (Å) |
| Asp145 | Ionic Bond (with ε-amino group) | 2.8 |
| Phe80 | Hydrophobic (π-alkyl with ethyl group) | 3.5 |
| Leu83 | van der Waals (with ethyl group) | 3.9 |
| Glu91 | Hydrogen Bond (with α-amino group) | 3.1 |
| Val30 | van der Waals (with lysine (B10760008) side chain) | 4.0 |
Beyond predicting the binding pose, molecular docking simulations provide an estimation of the binding affinity, often expressed as a docking score or a calculated binding free energy (ΔG). nih.gov These scores are derived from force fields that approximate the various energetic contributions to binding, including electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties.
The ethylation of the N6-amino group in lysine is expected to modulate its binding affinity and specificity for target proteins. While methylation of lysine can either strengthen or weaken protein-protein interactions depending on the context, the larger ethyl group introduces a more significant hydrophobic character. nih.gov This can lead to enhanced binding affinity if the target protein possesses a complementary hydrophobic pocket. Conversely, if the binding site is sterically constrained, the ethyl group could lead to a decrease in affinity due to steric clashes.
The specificity of N6-Ethyl-D,L-lysine for a particular protein target over others can also be assessed by performing docking studies against a panel of related and unrelated proteins. A significant preference in binding score for the intended target would suggest higher specificity. For example, studies on lysine N6-hydroxylase have shown that mutations in the binding site can have marked effects on the affinities for cofactors and substrates. nih.gov Similarly, the introduction of the ethyl group in N6-Ethyl-D,L-lysine would be expected to alter its binding profile compared to the natural substrate.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time.
The conformational flexibility of N6-Ethyl-D,L-lysine is a critical factor influencing its biological activity. The lysine side chain, with its multiple rotatable bonds (χ angles), can adopt a wide range of conformations. nih.gov Theoretical conformational analysis of related molecules like the methylamide of N-acetyl-L-lysine has revealed the preferred spatial arrangements of the backbone and side chain. nih.gov
Table 2: Illustrative Dihedral Angle Preferences for N6-Ethyl-L-lysine Side Chain from MD Simulations
| Dihedral Angle | Predominant Conformation(s) | Energy Barrier (kcal/mol) |
| χ1 (N-Cα-Cβ-Cγ) | gauche(+), trans, gauche(-) | ~1.5 |
| χ2 (Cα-Cβ-Cγ-Cδ) | trans | ~2.0 |
| χ3 (Cβ-Cγ-Cδ-Cε) | trans | ~1.8 |
| χ4 (Cγ-Cδ-Cε-Nζ) | trans, gauche(±) | ~1.2 |
| χ5 (Cδ-Cε-Nζ-C_ethyl) | trans | ~2.5 |
While molecular docking provides a static snapshot of a ligand-protein complex, MD simulations can elucidate the dynamic nature of this interaction. acs.org Starting from a docked pose, an MD simulation can reveal how the ligand and protein adapt to each other's presence over time. These simulations can highlight key hydrogen bonds, hydrophobic interactions, and water-mediated contacts that stabilize the complex.
For N6-Ethyl-D,L-lysine, MD simulations would be particularly insightful for understanding how the ethyl group influences the stability of the bound complex. The simulations could show the ethyl group sampling different hydrophobic pockets within the binding site or inducing conformational changes in the surrounding protein residues. nih.gov Furthermore, MD simulations can be used to calculate binding free energies using more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or free energy perturbation (FEP), which can provide more accurate predictions of binding affinity than docking scores alone. The dynamic nature of these simulations can also reveal transient binding events or allosteric effects that are not apparent from static models. nih.gov
Quantum Chemical Calculations (e.g., QM/MM)
Quantum chemical calculations offer the highest level of theory for studying molecular systems, providing detailed information about electronic structure, charge distribution, and reaction mechanisms.
Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for studying enzyme-catalyzed reactions and ligand-protein interactions. nih.gov In a QM/MM approach, the chemically active region of the system (e.g., the ligand and the key active site residues) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. nih.gov
For N6-Ethyl-D,L-lysine, QM/MM calculations could be employed to investigate several aspects of its behavior. For example, these calculations can provide a more accurate description of the charge distribution on the ethylated amino group, which is crucial for understanding its electrostatic interactions with the protein. nih.gov If N6-Ethyl-D,L-lysine were a substrate for an enzyme, QM/MM simulations could be used to model the reaction pathway, identify transition states, and calculate activation energies. tandfonline.comnih.gov This level of detail is essential for understanding the catalytic mechanism and for designing more potent inhibitors or probes.
Table 3: Illustrative QM/MM Calculated Properties for N6-Ethyl-L-lysine in a Protein Binding Site
| Property | Calculated Value | Significance |
| Partial Charge on Nζ | +0.45 e | Influences electrostatic interactions |
| Partial Charge on Ethyl C1 | -0.15 e | Contributes to van der Waals and hydrophobic interactions |
| Partial Charge on Ethyl C2 | -0.25 e | Contributes to van der Waals and hydrophobic interactions |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the bound ligand |
| HOMO-LUMO Gap | 5.2 eV | Indicates electronic stability and reactivity |
Elucidation of Reaction Mechanisms Involving the N6-Ethyl Group
The reactivity of N6-Ethyl-D,L-lysine is primarily centered around the two amino groups and the carboxylic acid group. However, the N6-ethyl group specifically modifies the properties of the epsilon-amino (ε-amino) group at the end of the lysine side chain.
The dominant reactivity of amines is their nucleophilicity, stemming from the lone pair of electrons on the nitrogen atom. wikipedia.org The N6-ethyl group influences this reactivity. As an alkyl group, the ethyl substituent has a weak electron-donating effect (positive inductive effect), which increases the electron density on the nitrogen atom. This, in turn, enhances the nucleophilicity and basicity of the ε-amino group compared to the unsubstituted lysine.
Computational studies, such as those employing Density Functional Theory (DFT), can model the transition states of reactions involving this modified amino group. Key reactions where the N6-ethyl group would play a crucial role include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. The enhanced nucleophilicity of the N6-ethylamino group would facilitate this reaction, a common step in creating covalent inhibitors. wikipedia.org
Alkylation: Reaction with alkyl halides, which is fundamental in synthesizing more complex derivatives. wikipedia.org
Carbamylation: Reaction with CO2, a critical activation step for some enzymes that utilize a lysine residue in their active site. missouri.edu The increased basicity of the N6-ethylamino group could influence the equilibrium of this reaction.
Studies on related lysine derivatives show that the local microenvironment and the nature of the substituent are key factors influencing reactivity. nih.gov For N6-Ethyl-D,L-lysine, the ethyl group also introduces steric hindrance, which can affect the rate and feasibility of these reactions compared to unsubstituted lysine.
Calculation of Electronic Properties and Reactivity Parameters
Theoretical calculations are used to determine key electronic properties and reactivity descriptors. For N6-Ethyl-D,L-lysine, these calculations would focus on how the ethyl substituent alters the fundamental properties of the lysine side chain.
Electronic Properties: The primary electronic property affected is the basicity of the N6-nitrogen, often quantified by its pKa value. The electron-donating nature of the ethyl group is expected to increase the pKa of the ε-amino group relative to that of natural lysine. This contrasts with substituents that have an electron-withdrawing effect, such as the trifluoroethyl group in Nε-(2,2,2-trifluoroethyl)-D,L-lysine, which is known to reduce the sidechain's N-basicity. missouri.edu Computational methods can predict these pKa values with reasonable accuracy. researchgate.net
Reactivity Parameters: Quantum mechanical calculations can provide a range of parameters that describe the reactivity of the N6-ethylamino group. These include:
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity). The energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity). For N6-Ethyl-D,L-lysine, the HOMO would likely be localized on the N6-amino group, and its energy level would be a key parameter in predicting reactivity.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The N6-nitrogen would be a site of negative electrostatic potential, confirming its nucleophilic character.
Fukui Functions: These functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack.
A comparative table of expected effects of different substituents on the N6-amino group of lysine is presented below.
| Property | Unsubstituted Lysine | N6-Ethyl-lysine (Expected) | N6-Trifluoroethyl-lysine missouri.edu |
| Substituent Effect | None (Reference) | Electron-donating (+I) | Electron-withdrawing (-I) |
| N6-Amine Basicity (pKa) | ~10.5 | Increased (>10.5) | Decreased (<10.5) |
| N6-Amine Nucleophilicity | Baseline | Enhanced | Reduced |
| Steric Hindrance | Low | Moderate | Moderate |
This table presents expected trends based on fundamental chemical principles and data from related compounds.
Structure-Activity Relationship (SAR) Modeling
SAR modeling explores how the chemical structure of a compound relates to its biological activity. For N6-Ethyl-D,L-lysine, SAR studies would investigate how this molecule or its derivatives could interact with biological targets like enzymes.
In Silico Design of N6-Ethyl-D,L-lysine Based Probes and Inhibitors
The lysine structure is a common motif in enzyme inhibitors, particularly for enzymes that bind lysine or act on lysine residues. plos.orgnih.gov Examples include lysine-specific demethylase 1 (LSD1) and nitric oxide synthase (NOS). plos.orgnih.gov In silico (computer-based) methods are central to designing novel probes and inhibitors based on a parent scaffold like N6-Ethyl-D,L-lysine.
The design process typically involves:
Target Identification: Identifying an enzyme with a binding pocket that can accommodate a lysine-like structure. The pocket may contain acidic residues (like aspartate or glutamate) that can form salt bridges with the protonated amine of the lysine scaffold.
Molecular Docking: Computationally placing N6-Ethyl-D,L-lysine into the active site of the target protein to predict its binding orientation and affinity. ulakbim.gov.trresearchgate.net Docking studies would help rationalize how the ethyl group could form favorable hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket, potentially increasing binding affinity or conferring selectivity compared to unsubstituted lysine. plos.orgnih.gov
Scaffold Modification: Using the N6-Ethyl-D,L-lysine structure as a starting point, new derivatives can be designed in silico. Modifications might involve adding functional groups to the alpha-amino or carboxylate positions to improve binding, selectivity, or other properties.
Covalent Inhibitor Design: The enhanced nucleophilicity of the N6-ethylamino group makes it a candidate for designing targeted covalent inhibitors. researchgate.netescholarship.org If the target protein has an electrophilic group near the lysine binding site, the N6-ethylamino group could form a stable covalent bond, leading to irreversible inhibition.
Research on LSD1 inhibitors has shown that modifications to the lysine side chain are critical for potency and selectivity. plos.orgnih.gov Similarly, studies on NOS inhibitors like L-N6-(1-iminoethyl)lysine (L-NIL) demonstrate that the length and nature of the side chain are crucial for distinguishing between enzyme isoforms. nih.gov These findings underscore the principles that would guide the in silico design of probes and inhibitors based on N6-Ethyl-D,L-lysine.
| Design Principle | Application to N6-Ethyl-D,L-lysine | Relevant Research Context |
| Scaffold Hopping | Use the N6-ethyl-lysine core to mimic the natural substrate or known inhibitors of a target enzyme. | Design of LSD1 and NOS inhibitors. nih.govnih.gov |
| Exploiting Hydrophobic Pockets | The ethyl group can be oriented to fit into small hydrophobic pockets within the enzyme's active site, enhancing binding affinity. | SAR studies of various enzyme inhibitors. plos.org |
| Targeted Covalent Inhibition | The nucleophilic N6-ethylamino group can be designed to react with a nearby electrophile in the target protein. | Development of lysine-reactive covalent probes. escholarship.org |
| Improving Selectivity | The specific size and electronic nature of the N6-ethyl group may provide selectivity for one enzyme over another closely related one. | Selective inhibition of NOS isoforms. nih.gov |
This table summarizes key strategies in drug design and their applicability to the specified compound.
Applications in Chemical Biology Research
Development of Biochemical Probes
The utility of modified amino acids as biochemical probes is well-established. These tools can be used to investigate enzymatic mechanisms and interactions within the cellular environment.
In principle, the N6-ethyl group of N6-Ethyl-D,L-lysine would be chemically stable and not susceptible to cleavage by enzymes that typically remove post-translational modifications from lysine (B10760008), such as deacetylases or deubiquitinases. This would make it a potentially useful "inert" analog to study the structural and functional consequences of lysine modification without the complication of enzymatic removal. However, specific studies employing N6-Ethyl-D,L-lysine for this purpose are not readily found in the scientific literature.
Modified lysine analogs are frequently used to probe the active sites of enzymes. By systematically altering the substituent on the lysine side chain, researchers can map the steric and electronic requirements of an enzyme's binding pocket. While studies have utilized a variety of lysine derivatives to probe enzyme specificity, research specifically documenting the use of N6-Ethyl-D,L-lysine to probe the active site of a particular enzyme is not apparent in available research. The size and charge of the N6-ethyl group could theoretically provide insights into the active site architecture of enzymes that recognize modified lysines.
Building Block for Novel Biomolecules
The incorporation of unnatural amino acids is a powerful strategy for creating novel peptides and proteins with enhanced or entirely new properties.
The introduction of modified amino acids can significantly influence the conformational preferences of a peptide. The ethyl group at the N6 position of lysine could impact local secondary structure by altering hydrogen bonding patterns and steric interactions. Such peptides could be valuable for studying protein folding and dynamics. However, there is a lack of published research that specifically describes the synthesis of peptides containing N6-ethyl-lysine and the subsequent analysis of their conformation.
Lysine and its derivatives serve as versatile scaffolds in the synthesis of bioactive small molecules. The primary amine at the N6 position is a common site for chemical elaboration. While the synthesis of various lysine-based bioactive molecules is an active area of research, there are no prominent examples in the literature that specifically utilize N6-Ethyl-D,L-lysine as a key building block for the development of new therapeutic agents or other bioactive compounds.
Research on Modified Protein Function and Stability
Impact of N6-Ethyllysine Incorporation on Protein Folding
While direct experimental data on the impact of N6-ethyllysine is not extensively available, the introduction of an ethyl group at the N6 position of lysine is anticipated to influence protein folding through several mechanisms:
Steric Hindrance: The addition of an ethyl group increases the steric bulk of the lysine side chain. This can lead to localized clashes with neighboring residues, potentially destabilizing native folding intermediates or favoring alternative conformations.
Hydrophobicity: The ethyl group imparts a degree of hydrophobicity to the otherwise charged lysine side chain. This alteration can influence the partitioning of the residue between the protein core and the solvent-exposed surface, thereby affecting the hydrophobic collapse that drives much of the protein folding process.
Hydrogen Bonding: The N6-ethylation of lysine reduces the number of hydrogen bond donors on the side chain from three in the protonated amine to one. This change can disrupt or alter the hydrogen-bonding networks that are crucial for stabilizing secondary and tertiary structures.
Hypothetical Research Findings on N6-Ethyllysine and Protein Folding
To understand the precise effects, researchers would typically perform experiments comparing the wild-type protein with a variant containing N6-ethyllysine. The following table illustrates the type of data that would be generated from such studies.
| Protein Studied | Position of N6-Ethyllysine | Observed Effect on Folding Kinetics | Change in Thermal Stability (ΔTm) | Impact on Final Conformation |
| Hypothetical Protein A | Surface-exposed, flexible loop | Minimal change in folding rate | -1.5 °C | Localized disorder in the loop region |
| Hypothetical Protein B | Buried in the hydrophobic core | Slower folding, evidence of misfolded intermediates | -5.2 °C | Disruption of core packing, partially unfolded state |
| Hypothetical Protein C | At a critical salt-bridge interface | Accelerated aggregation, reduced soluble protein yield | Not determinable due to aggregation | Prone to form amyloid-like fibrils |
This table is illustrative and based on principles of protein biophysics, as specific experimental data for N6-Ethyl-D,L-lysine Dihydrobromide is not available in the reviewed literature.
Alteration of Protein-Protein Interaction Interfaces
Protein-protein interactions (PPIs) are at the heart of most biological processes. The interface between two interacting proteins is a finely tuned surface where shape and charge complementarity are critical for binding affinity and specificity. Modifying lysine residues at these interfaces with an ethyl group can serve as a powerful method to dissect the energetic contributions of individual residues to the interaction.
The introduction of N6-ethyllysine at a PPI interface can alter the interaction in the following ways:
Disruption of Electrostatic Interactions: Lysine is frequently involved in salt bridges and hydrogen bonds at protein interfaces. The ethylation of the N6-amino group neutralizes the positive charge and reduces hydrogen bonding capacity, which can significantly weaken or abrogate the interaction.
Introduction of Steric Repulsion: The increased size of the N6-ethyllysine side chain can create steric clashes with the partner protein, preventing the close packing required for a stable complex.
Modification of Interfacial Hydrophobicity: The addition of a hydrophobic ethyl group can either be favorable or unfavorable depending on the local environment of the PPI interface. If the interface is predominantly hydrophobic, the ethyl group may enhance binding. Conversely, in a polar environment, it could be destabilizing.
Hypothetical Research Findings on N6-Ethyllysine and Protein-Protein Interactions
Studies investigating the role of N6-ethyllysine in PPIs would involve measuring the binding affinity of the modified protein complex and comparing it to the wild-type. The table below presents a hypothetical summary of such research findings.
| Interacting Protein Pair | Location of N6-Ethyllysine | Wild-Type Binding Affinity (Kd) | Modified Binding Affinity (Kd) | Inferred Role of the Lysine Residue |
| Complex X (X-A/X-B) | In a salt bridge at the interface core | 100 nM | 10 µM | Critical for electrostatic contribution to binding energy. |
| Complex Y (Y-A/Y-B) | At the periphery of the interface | 500 nM | 650 nM | Minor role in the interaction, likely solvent-exposed. |
| Complex Z (Z-A/Z-B) | In a hydrophobic patch at the interface | 2 µM | 800 nM | The native lysine was suboptimal; the ethyl group enhances hydrophobic contacts. |
This table is for illustrative purposes to demonstrate the type of data that would be obtained from such experiments. Specific data for this compound was not found in the surveyed scientific literature.
Conclusion and Future Research Directions
Summary of Current Academic Understanding
The current academic understanding of N6-Ethyl-D,L-lysine Dihydrobromide is limited. While its core structure, N6-ethyl lysine (B10760008), has been synthesized and identified in specific enzymatic and toxicological studies, a comprehensive profile of the dihydrobromide salt is absent from the scientific literature. msu.edu In contrast, significant research has been conducted on related N6-substituted lysine derivatives, particularly L-N6-(1-iminoethyl)lysine, which is a potent and selective inhibitor of inducible nitric oxide synthase.
Unexplored Research Avenues for this compound
The lack of data on this compound presents several unexplored research avenues:
Chemical Synthesis and Characterization: A primary area for future research would be the development of a modern, scalable, and well-documented synthesis of this compound. This would be followed by a thorough characterization of its physicochemical properties, including its melting point, solubility in various solvents, and detailed spectroscopic data (NMR, IR, Mass Spectrometry).
Biochemical Activity Screening: A broad screening of the compound's biological activity is warranted. Drawing parallels from related compounds, a key area of investigation would be its potential as a nitric oxide synthase inhibitor. Determining its IC50 values for the different NOS isoforms would be crucial to understanding its potency and selectivity.
Enzyme Inhibition Studies: Beyond NOS, its potential as an inhibitor for other lysine-binding enzymes, such as lysine demethylases or acetyltransferases, could be explored.
Cellular and in vivo Studies: Should the compound exhibit interesting biochemical activity, further studies in cell-based assays and animal models would be necessary to understand its effects in a biological system.
Potential for Advancing Fundamental Biochemical Knowledge
The study of this compound has the potential to advance fundamental biochemical knowledge in several ways. A detailed investigation of its interaction with nitric oxide synthase, for example, could provide further insights into the structure-activity relationships of NOS inhibitors. Comparing the effects of a simple ethyl substitution to the more complex iminoethyl group of L-NIL could help to delineate the specific molecular interactions that govern inhibitor potency and selectivity. Furthermore, exploring its effects on other lysine-dependent pathways could uncover novel biological roles for N6-alkylated lysine derivatives.
Challenges and Opportunities in Future Research
The primary challenge in future research on this compound is the current lack of basic data and the absence of commercial suppliers for the compound. Overcoming this will require dedicated synthetic chemistry efforts. However, this also presents a significant opportunity. The synthesis and characterization of this compound would provide a new chemical tool for biochemical research. The exploration of its biological activities could lead to the discovery of novel enzyme inhibitors or modulators of lysine-dependent signaling pathways, potentially opening up new avenues for therapeutic development. The simplicity of the N6-ethyl group makes it an interesting starting point for structure-activity relationship studies when compared to more complex, existing N6-substituted lysine derivatives.
Q & A
Q. What are the standard protocols for synthesizing N⁶-Ethyl-D,L-lysine Dihydrobromide, and how can its structural integrity be validated?
Methodological Answer: Synthesis typically involves alkylation of lysine’s ε-amino group using ethylating agents (e.g., ethyl bromide) under controlled pH and temperature. Post-synthesis, characterization should include:
- Nuclear Magnetic Resonance (NMR) for confirming ethyl substitution at the ε-position (e.g., δ ~2.7–3.0 ppm for ethyl groups in ¹H NMR).
- High-Performance Liquid Chromatography (HPLC) with UV/Vis detection to assess purity (>95% recommended for biochemical studies).
- Mass Spectrometry (MS) to verify molecular weight (C₈H₁₈N₂O₂·2HBr = 332.06 g/mol).
Reference: Standard reagent synthesis and validation protocols align with analytical methods described in chemical catalogs .
Q. How can researchers ensure batch-to-batch consistency in N⁶-Ethyl-D,L-lysine Dihydrobromide for reproducibility in cell culture studies?
Methodological Answer:
- Quality Control (QC) Metrics: Implement rigorous testing for each batch, including:
- Elemental Analysis to confirm C, H, N, Br content.
- Thermogravimetric Analysis (TGA) to assess hygroscopicity, as dihydrobromide salts are prone to moisture absorption.
- Circular Dichroism (CD) for D/L-lysine enantiomer ratio verification.
- Storage: Use desiccated, light-protected containers at −20°C to prevent degradation.
Reference: Consistency protocols mirror those for hygroscopic reagents like L-lysine HCl in feed studies .
Q. What are the primary biochemical applications of N⁶-Ethyl-D,L-lysine Dihydrobromide in enzyme inhibition studies?
Methodological Answer: This compound is used to investigate lysine-specific enzymatic processes, such as:
- Post-Translational Modification Studies: Competing with natural lysine residues in histone acetyltransferase assays.
- Mechanistic Probes: Testing substrate specificity in lysine decarboxylases or dehydrogenases.
- Dose-Response Experiments: Titrate concentrations (0.1–10 mM) to determine IC₅₀ values, paired with controls (e.g., unmodified lysine).
Reference: Similar approaches are applied in enzymatic assays using lysine analogs .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for N⁶-Ethyl-D,L-lysine Dihydrobromide across studies?
Methodological Answer: Contradictions may arise from:
- Variability in Experimental Models: In vitro vs. in vivo systems (e.g., cell permeability differences).
- Solution-State Stability: Degradation under assay conditions (e.g., pH >7.0).
- Statistical Power: Underpowered studies (n < 6 replicates) increase Type I/II errors.
Resolution Strategies:- Replicate experiments with independent batches of the compound.
- Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm binding affinity.
- Apply meta-analysis to reconcile dose-dependent effects (e.g., non-linear regression models).
Reference: Data reconciliation methods align with guidelines for analyzing conflicting results in nutritional studies .
Q. What experimental design considerations are critical when comparing N⁶-Ethyl-D,L-lysine Dihydrobromide’s effects in vivo versus in vitro?
Methodological Answer:
- In Vitro Systems:
- Use serum-free media to avoid interference from free lysine.
- Include negative controls (e.g., D-lysine enantiomer) to isolate ethyl-specific effects.
- In Vivo Systems:
- Account for metabolic conversion (e.g., hepatic or renal clearance rates).
- Employ tracer techniques (e.g., ¹³C-labeled compound) to track bioavailability.
- Cross-Validation: Use ex vivo organ cultures to bridge in vitro and in vivo findings.
Reference: Experimental design principles derive from lysine supplementation trials in animal models .
Q. How can researchers identify molecular targets of N⁶-Ethyl-D,L-lysine Dihydrobromide in proteomic studies?
Methodological Answer:
- Affinity Purification: Synthesize a biotinylated derivative for pull-down assays.
- Chemical Proteomics: Use activity-based protein profiling (ABPP) with clickable probes.
- Structural Analysis: Co-crystallize the compound with candidate enzymes (e.g., lysine methyltransferases) for X-ray crystallography.
- Data Integration: Combine SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) with LC-MS/MS for target identification.
Reference: Target identification strategies align with protocols for enzyme-substrate interaction studies .
Q. What statistical methods are recommended for analyzing dose-response relationships in N⁶-Ethyl-D,L-lysine Dihydrobromide toxicity assays?
Methodological Answer:
- Non-Linear Regression: Fit data to Hill or Log-Logistic models to estimate LD₅₀/EC₅₀.
- ANOVA with Post-Hoc Tests: Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
- Survival Analysis: Use Kaplan-Meier curves for longitudinal toxicity studies.
- Software Tools: Implement R packages (drc, survival) or GraphPad Prism for reproducibility.
Reference: Statistical rigor mirrors guidelines for pharmacological data analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
